An In-depth Technical Guide to Tri-GalNAc(OAc)3-Cbz: A Key Ligand for Targeted Drug Delivery
An In-depth Technical Guide to Tri-GalNAc(OAc)3-Cbz: A Key Ligand for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri-GalNAc(OAc)3-Cbz, a pivotal molecule in the field of targeted therapeutics. This triantennary N-acetylgalactosamine (GalNAc) derivative is instrumental in the development of therapies aimed at hepatocytes, leveraging its high-affinity binding to the asialoglycoprotein receptor (ASGPR).
Chemical Structure and Properties
Tri-GalNAc(OAc)3-Cbz is a synthetically derived molecule designed for specific biological targeting. Its structure comprises three N-acetylgalactosamine residues, where the hydroxyl groups are protected by acetate esters (OAc) and a tertiary amine is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This strategic use of protecting groups allows for controlled, site-specific modifications during the synthesis of more complex bioconjugates.[3]
The full IUPAC name for this compound is 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-, phenylmethyl ester.[3]
Chemical Structure:
Table 1: Chemical and Physical Properties of Tri-GalNAc(OAc)3-Cbz
| Property | Value | Reference(s) |
| CAS Number | 1159408-63-5 | [1][2][4][5][6][7] |
| Molecular Formula | C87H134N10O38 | [1][2][4][5][6][7] |
| Molecular Weight | 1928.04 g/mol | [1][2] |
| Purity | >95% (via HPLC) | [1][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 1646.7 ± 65.0 °C (Predicted) | [3] |
| Density | 1.31 ± 0.1 g/cm3 (Predicted) | [3] |
| pKa | 10.55 ± 0.46 (Predicted) | [3] |
| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | [8][9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [8][10] |
Biological Activity and Mechanism of Action
The primary biological role of Tri-GalNAc(OAc)3-Cbz stems from its function as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1][2][7][10][11] The ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes and is responsible for the clearance of glycoproteins from circulation.[4][11]
The triantennary arrangement of GalNAc residues in this ligand leads to a significant increase in binding affinity to the ASGPR, a phenomenon known as the "cluster effect" or multivalency.[4][12] This enhanced affinity, with dissociation constants (Kd) in the nanomolar range for triantennary ligands, is a substantial improvement over the millimolar to micromolar affinity of monovalent GalNAc.[4][12]
Upon binding to the ASGPR, Tri-GalNAc-conjugated molecules are rapidly internalized by hepatocytes via receptor-mediated endocytosis.[11][13] This mechanism forms the basis for its use in targeted drug delivery to the liver.
Applications in Drug Development
The ability to specifically target hepatocytes has made Tri-GalNAc(OAc)3-Cbz and its derivatives invaluable in modern drug development.
Lysosome-Targeting Chimeras (LYTACs)
A groundbreaking application of this molecule is in the synthesis of Lysosome-Targeting Chimeras (LYTACs).[1][14][15] LYTACs are bifunctional molecules designed to degrade extracellular and membrane-bound proteins. They consist of a ligand that binds to a cell-surface lysosome-targeting receptor (in this case, Tri-GalNAc for ASGPR) linked to a moiety that binds to a target protein of interest.[14][15]
The general workflow for an ASGPR-mediated LYTAC is as follows:
-
The LYTAC binds to both the target protein in the extracellular space and the ASGPR on the hepatocyte surface.
-
This ternary complex is then internalized into the cell through endocytosis.
-
The endosome containing the complex traffics to and fuses with the lysosome.
-
Inside the acidic environment of the lysosome, the target protein is degraded by lysosomal hydrolases.[10]
This technology has been successfully employed to degrade proteins such as EGFR and HER2 in liver cancer cell models.[9][16][17][18]
Delivery of Oligonucleotides
Tri-GalNAc conjugates have revolutionized the delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[11][13] By attaching a triantennary GalNAc ligand to the oligonucleotide, its delivery to hepatocytes is significantly enhanced, leading to more potent gene silencing with lower doses.
Impact on Cellular Signaling Pathways
By targeting membrane receptors like the Epidermal Growth Factor Receptor (EGFR) for degradation, Tri-GalNAc-based LYTACs can effectively inhibit downstream signaling pathways that are often hyperactive in cancer.[9][16][17][18] The EGFR signaling cascade, which includes the PI3K/AKT and RAS/MAPK pathways, is crucial for cell proliferation, survival, and migration.[19][20] Inhibition of these pathways can lead to reduced tumor cell growth.[21]
Experimental Protocols
Synthesis of Tri-GalNAc(OAc)3-Cbz
The synthesis of triantennary GalNAc structures is a multi-step process. A "pot-economy" approach has been described to improve efficiency and reduce waste.[13] A generalized synthetic scheme involves:
-
Preparation of a Core Scaffold: A trifunctional core, often based on a tris(hydroxymethyl)aminomethane (Tris) backbone, is prepared.
-
Linker Attachment: Amine-reactive linkers are attached to the core scaffold.
-
GalNAc Conjugation: An activated and protected GalNAc acid chloride is reacted with the linker-modified core. The reaction is typically carried out in a solvent like dichloromethane (DCM).
-
Deprotection and Purification: The Cbz protecting group can be selectively removed to expose a primary amine for further conjugation. Purification is often achieved using flash column chromatography or high-performance liquid chromatography (HPLC).[13]
Characterization of the final product and intermediates is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cellular Uptake and Protein Degradation Assay
A standard protocol to evaluate the efficacy of a Tri-GalNAc-based LYTAC involves the following steps:
-
Cell Culture: ASGPR-positive liver cancer cell lines (e.g., HepG2, Huh7) are cultured in appropriate media.[11]
-
Treatment: Cells are treated with the LYTAC at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.
-
Western Blotting: The protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific to the target protein (e.g., EGFR) and a loading control (e.g., GAPDH).
-
Quantification: The intensity of the protein bands is quantified to determine the extent of target protein degradation relative to untreated controls.
Conclusion
Tri-GalNAc(OAc)3-Cbz is a cornerstone molecule for the targeted delivery of therapeutics to the liver. Its high-affinity binding to the asialoglycoprotein receptor enables the development of potent and specific drug conjugates, including innovative platforms like LYTACs for targeted protein degradation. The strategic use of protecting groups in its structure provides the chemical versatility required for its application in a wide range of drug development programs. As research into targeted therapies continues to expand, the importance of ligands like Tri-GalNAc(OAc)3-Cbz will undoubtedly grow, paving the way for new treatments for liver diseases and other conditions addressable through hepatocyte-specific interventions.
References
- 1. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]
- 2. Tris-GalNAc-NHCbz O-3020 — Organix [organixinc.com]
- 3. TRI-GALNAC(OAC)3 CBZ | 1159408-63-5 [m.chemicalbook.com]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 6. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 7. sussex-research.com [sussex-research.com]
- 8. TriGalNAc CBz - CD Bioparticles [cd-bioparticles.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Tri-GalNAc(OAc)3 | ASGPR配体 | MCE [medchemexpress.cn]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EGFR-mediated AkT and MAPK pathways: Significance and symbolism [wisdomlib.org]
